![molecular formula C4H4BrFN2 B3048793 3-Bromo-5-fluoro-1-methyl-1H-pyrazole CAS No. 1820608-53-4](/img/structure/B3048793.png)
3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Overview
Description
3-Bromo-5-fluoro-1-methyl-1H-pyrazole is a synthetic intermediate . It is a member of the pyrazole family, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves a direct fluorination reaction with a fluorination gas comprising elemental fluorine (F2), in a reactor resistant to elemental fluorine (F2) and hydrogen fluoride (HF). The starting material is a difluoromethyl-pyrazole compound dissolved in an inert solvent .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is C4H4BrFN2 . The structure includes a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
3-Bromopyrazole is a useful synthetic intermediate in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-pyrazole has a molecular weight of 161.00. It is a liquid at room temperature with a boiling point of 204-210 °C/760 mmHg and a density of 1.585 g/mL at 25 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, focusing on six unique fields:
Medicinal Chemistry
3-Bromo-5-fluoro-1-methyl-1H-pyrazole: is a valuable scaffold in medicinal chemistry due to its potential biological activities. Researchers explore its derivatives for developing new pharmaceuticals, particularly as anti-inflammatory, antimicrobial, and anticancer agents. The presence of bromine and fluorine atoms enhances the compound’s ability to interact with biological targets, improving efficacy and selectivity .
Agrochemical Development
In agrochemical research, 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is investigated for its potential as a pesticide or herbicide. Its unique chemical structure allows for the synthesis of compounds that can effectively target specific pests or weeds, reducing the environmental impact compared to traditional chemicals .
Material Science
This compound is also used in material science for the development of advanced materials. Its derivatives can be incorporated into polymers or used as building blocks for creating materials with specific properties, such as enhanced thermal stability or conductivity. These materials have applications in electronics, coatings, and other high-performance materials .
Organic Synthesis
3-Bromo-5-fluoro-1-methyl-1H-pyrazole: serves as an important intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of complex molecules. This makes it a valuable tool for chemists working on the synthesis of new compounds for various applications .
Mechanism of Action
Target of Action
Similar compounds like 4-bromopyrazole have been reported to inhibit oxidative phosphorylation and atp exchange reactions .
Mode of Action
Pyrazole derivatives are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been shown to inhibit oxidative phosphorylation, a critical process in the tricarboxylic acid cycle .
Pharmacokinetics
The compound’s physical properties such as boiling point, density, and refractive index have been documented .
Result of Action
Similar compounds have been reported to inhibit oxidative phosphorylation and atp exchange reactions, which could potentially disrupt energy metabolism in cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-fluoro-1-methylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c1-8-4(6)2-3(5)7-8/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKRLZKDXHMQHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286746 | |
Record name | 3-Bromo-5-fluoro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-1-methyl-1H-pyrazole | |
CAS RN |
1820608-53-4 | |
Record name | 3-Bromo-5-fluoro-1-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820608-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-fluoro-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.